molecular formula C9H14O3 B171907 2-(1-Methyl-3-oxocyclohexyl)acetic acid CAS No. 119986-97-9

2-(1-Methyl-3-oxocyclohexyl)acetic acid

Cat. No.: B171907
CAS No.: 119986-97-9
M. Wt: 170.21 g/mol
InChI Key: KRQDTGNRVHFLHT-UHFFFAOYSA-N
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Description

2-(1-Methyl-3-oxocyclohexyl)acetic acid is a cyclohexane derivative featuring a methyl group at position 1, a ketone (oxo) group at position 3, and an acetic acid substituent. The methyl group at position 1 introduces steric and electronic effects that differentiate it from positional isomers and other cyclohexylacetic acid derivatives.

Properties

CAS No.

119986-97-9

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

2-(1-methyl-3-oxocyclohexyl)acetic acid

InChI

InChI=1S/C9H14O3/c1-9(6-8(11)12)4-2-3-7(10)5-9/h2-6H2,1H3,(H,11,12)

InChI Key

KRQDTGNRVHFLHT-UHFFFAOYSA-N

SMILES

CC1(CCCC(=O)C1)CC(=O)O

Canonical SMILES

CC1(CCCC(=O)C1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

a. 2-(2-Methyl-3-oxocyclohexyl)acetic Acid
  • Structural Difference : The methyl group is at position 2 instead of position 1.
  • Positional isomers often exhibit distinct biological activities due to differences in steric hindrance and hydrogen-bonding capabilities .
b. 2-(3-Oxocyclohexyl)acetic Acid (CAS 52263-23-7)
  • Structural Difference : Lacks the methyl group at position 1.
  • This compound may serve as a simpler analog for structure-activity relationship (SAR) studies .

Functional Group Modifications

a. Methyl (2-oxocyclohexyl)acetate
  • Structural Difference : Acetic acid is esterified to a methyl ester.
  • Impact : The ester form is less polar than the free acid, improving lipid solubility and volatility. Esters are often used as prodrugs or intermediates in organic synthesis .
b. 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (HY-W025830)
  • Structural Difference: Contains a 2-amino-2-oxoethyl substituent.
  • This compound is noted for neuroactive properties and applications in studying protein interactions .

Chain Length and Ring Size Variations

a. 7-Cyclohexyl-7-oxoheptanoic Acid (CAS 898766-74-0)
  • Structural Difference: A heptanoic acid chain separates the cyclohexyl and oxo groups.
b. Ethyl 2-(2-oxocyclopentyl)acetate
  • Structural Difference : Cyclopentane ring instead of cyclohexane.
  • Cyclopentane derivatives are often explored for their pharmacokinetic properties .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
2-(1-Methyl-3-oxocyclohexyl)acetic acid C₉H₁₄O₃ 170.21 (calc.) 1-Me, 3-oxo, acetic acid Research intermediate, SAR studies Inferred
2-(2-Methyl-3-oxocyclohexyl)acetic acid C₉H₁₄O₃ 170.21 (calc.) 2-Me, 3-oxo, acetic acid Positional isomer for comparison
2-(3-Oxocyclohexyl)acetic acid C₈H₁₂O₃ 156.18 3-oxo, acetic acid Biochemical reagent
Methyl (2-oxocyclohexyl)acetate C₉H₁₄O₃ 170.21 2-oxo, methyl ester Synthetic intermediate
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 1-(2-amino-2-oxoethyl), acetic acid Neuroactive, protein interaction studies

Key Research Findings

Steric and Electronic Effects : The 1-methyl group in this compound likely reduces ring flexibility compared to its unmethylated analog (CAS 52263-23-7), impacting binding to enzymatic pockets .

Biological Activity: Compounds like 2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid demonstrate that substituent polarity correlates with enhanced bioactivity, suggesting that modifications to the target compound could yield neuroactive derivatives .

Synthetic Utility : Ester derivatives (e.g., methyl or ethyl esters) are more amenable to purification and storage, highlighting the importance of functional group choice in industrial applications .

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